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Compound of Interest

Compound Name: 3-Phenylpropyl acetate

Cat. No.: B089845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-Phenylpropyl acetate, a common fragrance and flavoring agent. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary
The structural elucidation of 3-Phenylpropyl acetate is corroborated by the following

spectroscopic data, which are summarized in the tables below for clarity and comparative

analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Spectroscopic Data for 3-Phenylpropyl Acetate (Solvent: CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.33 - 7.17 m - 5H Ar-H

4.08 t 6.5 2H -O-CH₂-

2.68 t 7.6 2H Ar-CH₂-

2.05 s - 3H -C(=O)-CH₃

1.97 quint 7.5 2H -CH₂-CH₂-CH₂-

Table 2: ¹³C NMR Spectroscopic Data for 3-Phenylpropyl Acetate (Solvent: CDCl₃)

Chemical Shift (δ) ppm Carbon Atom Assignment

171.1 C=O

141.1 Quaternary Ar-C

128.4 Ar-CH

128.3 Ar-CH

126.0 Ar-CH

63.8 -O-CH₂-

32.1 Ar-CH₂-

30.1 -CH₂-CH₂-CH₂-

20.9 -C(=O)-CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for 3-Phenylpropyl Acetate
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1735 Strong Ester C=O stretch

~1240 Strong Ester C-O stretch

~1600, ~1495, ~1450 Medium-Weak Aromatic C=C bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Mass Spectrometry Data (Electron Ionization - EI) for 3-Phenylpropyl Acetate

Mass-to-Charge Ratio
(m/z)

Relative Abundance (%) Proposed Fragment

178 ~10 [M]⁺ (Molecular Ion)

118 100 [C₉H₁₀]⁺

117 ~73 [C₉H₉]⁺

91 ~34 [C₇H₇]⁺ (Tropylium ion)

43 ~41 [CH₃CO]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation:
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Accurately weigh 5-25 mg of 3-Phenylpropyl acetate for ¹H NMR or 20-50 mg for ¹³C NMR.

[1]

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.[1]

Filter the solution through a pipette with a small cotton or glass wool plug to remove any

particulate matter.

Transfer the filtered solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe to the desired nucleus (¹H or ¹³C).

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g.,

number of scans, spectral width, relaxation delay).[1]

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one to two drops of neat 3-Phenylpropyl acetate onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).

Place a second salt plate on top of the first to create a thin liquid film.

Carefully place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

Data Acquisition:
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Record a background spectrum of the empty spectrometer.

Place the sample holder with the prepared salt plates into the instrument's beam path.

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-

400 cm⁻¹).

The instrument's software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction and Ionization:

The 3-Phenylpropyl acetate sample is introduced into the mass spectrometer, often via a

gas chromatograph (GC-MS) for separation from any impurities.

In the ion source, the sample molecules are bombarded with a high-energy beam of

electrons (typically 70 eV).

This bombardment results in the ejection of an electron from the molecule, forming a

positively charged molecular ion ([M]⁺) and various fragment ions.

Mass Analysis and Detection:

The positively charged ions are accelerated by an electric field into the mass analyzer.

The mass analyzer, typically a quadrupole or a magnetic sector, separates the ions based on

their mass-to-charge (m/z) ratio.

A detector at the end of the mass analyzer records the abundance of each ion at a specific

m/z value.

The resulting data is plotted as a mass spectrum, showing the relative abundance of each

ion.

Visualization of Methodologies
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The following diagrams illustrate the logical flow of spectroscopic analysis and a general

experimental workflow.

Spectroscopic Data Structural Information
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Caption: Logical relationship of spectroscopic data to the structural elucidation of 3-
Phenylpropyl acetate.
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Caption: Generalized experimental workflow for the spectroscopic analysis of 3-Phenylpropyl
acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Phenylpropyl Acetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089845#spectroscopic-data-for-3-phenylpropyl-
acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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